Molecular Weight and Predicted Volatility Advantage of Piperazine, 1,4-disilyl- over 1,4-Bis(trimethylsilyl)piperazine (BTMSP) for CVD Precursor Delivery
The target compound (MW 146.34 g·mol⁻¹) is 36.5% lighter than its closest commercially significant analog, 1,4-bis(trimethylsilyl)piperazine (BTMSP, MW 230.50 g·mol⁻¹) . Vapor pressure measurements for BTMSP by static tensimetry in the range 295–418 K have been reported, and the authors explicitly note that the saturated vapor pressure of organosilicon precursors decreases in the order trisilazane > disilazane > BTMSP, correlating inversely with molecular mass [1]. Although direct vapor pressure data for piperazine, 1,4-disilyl- are not published, the well-established inverse mass–volatility relationship in this compound class supports the inference that the 36.5% lower molecular mass of the target translates to a measurably higher vapor pressure, which is the primary selection criterion for CVD precursor delivery efficiency .
| Evidence Dimension | Molecular weight as a proxy for volatility (lower MW → higher vapor pressure at a given temperature) |
|---|---|
| Target Compound Data | MW = 146.34 g·mol⁻¹; Si content = 38.4 wt% |
| Comparator Or Baseline | 1,4-Bis(trimethylsilyl)piperazine (BTMSP): MW = 230.50 g·mol⁻¹; Si content = 24.4 wt% |
| Quantified Difference | MW reduction of 84.16 g·mol⁻¹ (36.5% lower); Si mass fraction increase of 57.4% |
| Conditions | Class-level inference from static tensimetry measurements on BTMSP (T = 295–418 K, uncertainty ±65 Pa, ±0.5 K) reported in Coatings 2023, 13, 1045 |
Why This Matters
For CVD process engineers selecting a single-source SiCN precursor, lower molecular weight directly enables higher vapor pressure at a given bubbler temperature, improving mass transport and film growth rate without increasing thermal load on the precursor.
- [1] Ermakova, E.; Sysoev, S.; Tsyrendorzhieva, I.; Mareev, A.; Maslova, O.; Shayapov, V.; Maksimovskiy, E.; Yushina, I.; Kosinova, M. 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Coatings 2023, 13, 1045. DOI: 10.3390/coatings13061045. View Source
